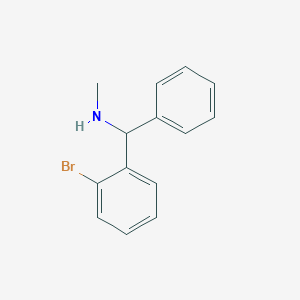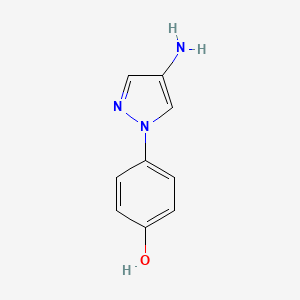
4-(4-Amino-1H-pyrazol-1-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Amino-1H-pyrazol-1-YL)phenol is a heterocyclic compound that contains both a pyrazole ring and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-1H-pyrazol-1-YL)phenol typically involves the formation of the pyrazole ring followed by the introduction of the phenol group. One common method involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring. This intermediate can then be reacted with a phenol derivative under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-1H-pyrazol-1-YL)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-(4-Amino-1H-pyrazol-1-YL)phenol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It can be explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-(4-Amino-1H-pyrazol-1-YL)phenol involves its interaction with specific molecular targets. The amino and phenol groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The pyrazole ring can also participate in π-π stacking interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-1-YL)phenol: Lacks the amino group, which may affect its reactivity and biological activity.
4-(4-Chloropyrazol-1-YL)phenol: Contains a chlorine atom instead of an amino group, leading to different chemical properties.
4-(4-Methylpyrazol-1-YL)phenol: Contains a methyl group, which can influence its steric and electronic properties.
Uniqueness
4-(4-Amino-1H-pyrazol-1-YL)phenol is unique due to the presence of both an amino group and a phenol group on the pyrazole ring. This combination of functional groups provides a unique set of chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
4-(4-aminopyrazol-1-yl)phenol |
InChI |
InChI=1S/C9H9N3O/c10-7-5-11-12(6-7)8-1-3-9(13)4-2-8/h1-6,13H,10H2 |
InChI Key |
QRSGPPSTCSYXEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


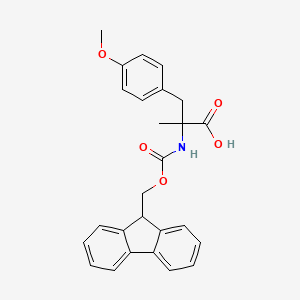
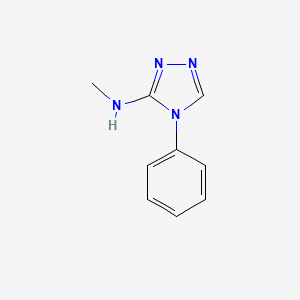
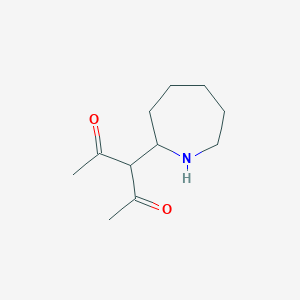
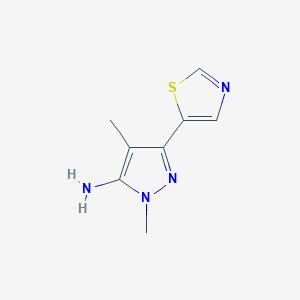
![2-Chloro-6-[(prop-2-YN-1-YL)amino]pyridine-4-carboxylic acid](/img/structure/B13072287.png)
![6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B13072289.png)
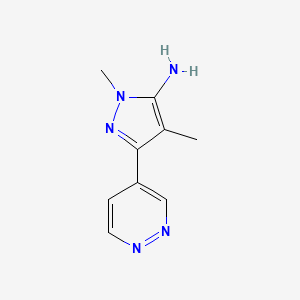
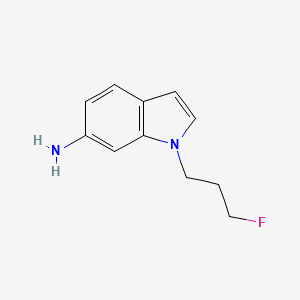
![6',7'-Dihydro-5'H-spiro[oxane-4,4'-thieno[3,2-c]pyridine]](/img/structure/B13072314.png)
![N-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioyl]benzamide](/img/structure/B13072324.png)
![N-methyl-6-nitrothieno[3,2-b]pyridin-7-amine](/img/structure/B13072339.png)
![2-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13072344.png)
![5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde](/img/structure/B13072352.png)
